molecular formula C23H30FN3O6S B592449 (5R)-Rosuvastatin Methyl Ester CAS No. 1776088-23-3

(5R)-Rosuvastatin Methyl Ester

Cat. No.: B592449
CAS No.: 1776088-23-3
M. Wt: 495.566
InChI Key: SUTPUCLJAVPJRS-WFJXPABVSA-N
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Description

(5R)-Rosuvastatin Methyl Ester is a chemical compound derived from Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an ester derivative, which means it is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are commonly found in nature, as well as in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-Rosuvastatin Methyl Ester typically involves the esterification of Rosuvastatin with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Rosuvastatin+MethanolAcid Catalyst(5R)-Rosuvastatin Methyl Ester+Water\text{Rosuvastatin} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Rosuvastatin+MethanolAcid Catalyst​(5R)-Rosuvastatin Methyl Ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of microreactor systems has also been explored for the direct introduction of ester groups into various organic compounds, providing a more sustainable and efficient process .

Chemical Reactions Analysis

Types of Reactions

(5R)-Rosuvastatin Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to Rosuvastatin and methanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as zinc chloride or silica chloride in the presence of alcohols.

    Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.

Major Products Formed

    Hydrolysis: Rosuvastatin and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Alcohol derivatives of Rosuvastatin.

Scientific Research Applications

(5R)-Rosuvastatin Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-Rosuvastatin Methyl Ester involves its conversion back to Rosuvastatin in the body. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin Methyl Ester: Another ester derivative of a statin medication.

    Simvastatin Methyl Ester: Similar in structure and function to (5R)-Rosuvastatin Methyl Ester.

    Pravastatin Methyl Ester: Another statin ester with similar cholesterol-lowering effects.

Uniqueness

This compound is unique due to its specific stereochemistry and its high potency in lowering cholesterol levels compared to other statins. Its ester form also allows for different pharmacokinetic properties, potentially offering advantages in drug delivery and metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-Rosuvastatin Methyl Ester involves the conversion of Rosuvastatin to its methyl ester form. This can be achieved through a series of reactions involving protection, deprotection, and esterification steps.", "Starting Materials": [ "Rosuvastatin", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Triethylamine", "Acetic anhydride" ], "Reaction": [ "Protection of the carboxylic acid group of Rosuvastatin using diisopropylethylamine and acetic anhydride to form the acetyl ester intermediate.", "Deprotection of the hydroxyl group at position 5 of the Rosuvastatin acetyl ester using sodium hydroxide and methanol to form the free hydroxyl intermediate.", "Esterification of the free hydroxyl intermediate with methanol using hydrochloric acid as a catalyst to form (5R)-Rosuvastatin Methyl Ester.", "Purification of the final product using column chromatography with N,N-Dimethylformamide and triethylamine as eluents and 4-Dimethylaminopyridine as a scavenger." ] }

CAS No.

1776088-23-3

Molecular Formula

C23H30FN3O6S

Molecular Weight

495.566

IUPAC Name

methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1

InChI Key

SUTPUCLJAVPJRS-WFJXPABVSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

Origin of Product

United States

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